

Ala-His Purification Technical Support Center

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Compound of Interest

Compound Name: **Ala-His**

Cat. No.: **B1278170**

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Welcome to the technical support center for **Ala-His** tagged protein purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of **Ala-His** tagged proteins using Immobilized Metal Affinity Chromatography (IMAC).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind **Ala-His** tag purification?

Ala-His tag purification, a type of Immobilized Metal Affinity Chromatography (IMAC), relies on the affinity of consecutive histidine residues for chelated transition metal ions.^{[1][2][3]} A protein is genetically engineered to include a tag consisting of six or more histidine residues (a polyhistidine or His-tag).^[1] This tagged protein is then passed through a column containing a resin with a chelating agent, like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA), which has immobilized metal ions such as Nickel (Ni²⁺) or Cobalt (Co²⁺).^{[1][2]} The histidine residues in the tag bind strongly to these metal ions, immobilizing the target protein on the resin while other proteins from the cell lysate are washed away. The purified His-tagged protein is then eluted from the column, typically by using a high concentration of imidazole, which competes with the His-tag for binding to the metal ions, or by lowering the pH.^[1]

Q2: Which metal ion, Nickel (Ni²⁺) or Cobalt (Co²⁺), should I choose for my purification?

The choice between Nickel and Cobalt depends on your specific priorities for purity versus yield.

- Nickel (Ni^{2+}) is the most commonly used metal ion and generally offers a higher binding capacity, resulting in a higher yield of your target protein.[1][4][5][6] However, it can also lead to lower specificity, meaning more non-specific binding of contaminating host proteins that are naturally rich in histidine.[4][5][6]
- Cobalt (Co^{2+}) typically provides higher purity due to its greater specificity for the His-tag.[1][5][6] This increased specificity often results in a lower binding capacity and consequently, a lower overall yield compared to Nickel resins.[4][5][7]

Q3: Can I purify my **Ala-His** tagged protein under denaturing conditions?

Yes, one of the significant advantages of the His-tag is its ability to be purified under both native and denaturing conditions.[8] This is particularly useful if your protein is expressed in insoluble inclusion bodies. Denaturing agents like 8 M urea or 6 M guanidinium hydrochloride can be used to solubilize the inclusion bodies and the tagged protein can then be purified on the IMAC column. The protein can subsequently be refolded into its active conformation, either before or after elution from the column.

Troubleshooting Guide

Problem 1: No protein in the elution fractions.

Possible Cause	Solution
His-tag is inaccessible or "hidden"	The His-tag may be buried within the folded structure of the protein, preventing it from binding to the resin. ^{[8][9]} To test for this, try purifying the protein under denaturing conditions using 8M urea or 6M guanidinium-HCl. ^{[8][9]} If the protein binds under these conditions, you can proceed with purification and then refold the protein on-column or after elution. Alternatively, you can re-engineer your construct to move the His-tag to the other terminus or add a flexible linker sequence between the tag and the protein. ^[9]
Protein expression failed or is very low	Confirm protein expression by running a sample of your cell lysate on an SDS-PAGE gel and performing a Western blot using an anti-His antibody. ^[2] If expression is low, you may need to optimize your expression conditions (e.g., induction time, temperature, inducer concentration). ^[10]
Incorrect buffer composition	Ensure your lysis and binding buffers do not contain chelating agents like EDTA or reducing agents like DTT, as these can strip the metal ions from the resin. Also, verify that the pH of your buffers is appropriate (typically between 7.0 and 8.0).
Column has lost its binding capacity	If you are reusing a column, it may need to be regenerated or recharged with metal ions according to the manufacturer's protocol.

Problem 2: The target protein is found in the flow-through or wash fractions.

Possible Cause	Solution
Imidazole concentration in binding/wash buffer is too high	While a low concentration of imidazole (10-20 mM) in the binding and wash buffers can help reduce non-specific binding, too high a concentration can prevent your His-tagged protein from binding or cause it to elute prematurely. [11] [12] Try reducing or completely removing imidazole from your binding buffer.
Flow rate is too fast	If you are using a gravity-flow column or a chromatography system, a high flow rate may not allow sufficient time for the His-tagged protein to bind to the resin. Reduce the flow rate during sample application.
Incubation time is too short (for batch purification)	For batch binding, ensure you are incubating the lysate with the resin for a sufficient amount of time (typically 30-60 minutes at 4°C with gentle mixing). [13]
His-tag is partially hidden	As with the "no protein in eluate" issue, a partially accessible His-tag can lead to weak binding. Consider purification under denaturing conditions.

Problem 3: The eluted protein is not pure (contains contaminants).

Possible Cause	Solution
Insufficient washing	Increase the number of wash steps or the volume of wash buffer to more effectively remove non-specifically bound proteins. Ensure the resin is fully resuspended during each wash step. [14]
Non-specific binding of host proteins	Optimize the imidazole concentration in your wash buffer. You can perform a step-gradient wash with increasing concentrations of imidazole (e.g., 20 mM, 40 mM, 60 mM) to find the highest concentration that does not elute your target protein but removes contaminants. [11] Increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can also help reduce ionic interactions. [14]
Contaminants are interacting with your target protein	Some host proteins, like chaperones, may co-purify because they are bound to your protein of interest. Try adding detergents (e.g., 0.1% Triton X-100 or Tween-20) or increasing the salt concentration in your lysis and wash buffers to disrupt these interactions. [14]
Proteolysis of the target protein	If you see smaller protein bands in your eluate, your protein may be degrading. Add protease inhibitors to your lysis buffer and keep your samples cold at all times. [15]

Problem 4: The purified protein precipitates or aggregates.

Possible Cause	Solution
High protein concentration in elution buffer	Eluting the protein in a small volume can lead to very high concentrations that promote aggregation. Try eluting with a larger volume of buffer or in multiple smaller fractions.
Unfavorable buffer conditions	The elution buffer may not be optimal for your protein's stability. Once eluted, you may need to perform a buffer exchange into a buffer with a different pH, ionic strength, or additives. Adding glycerol (10-50%), detergents, or reducing agents to the elution buffer can sometimes prevent aggregation. [16]
Protein is inherently prone to aggregation	Some proteins are naturally less stable and prone to aggregation. [17] Consider purifying under denaturing conditions and then performing a controlled refolding step, for example, through dialysis or on-column refolding.

Quantitative Data Summary

Table 1: Comparison of Ni-NTA and Co-TALON Resins

Feature	Ni-NTA Resin	Co-TALON Resin
Binding Affinity	Higher	Lower
Specificity	Lower	Higher [5][6]
Typical Yield	Higher [1][5]	Lower [5]
Purity	Good	Excellent [5][6]
Binding Capacity	~183.5 µg/mL	~38.7 µg/mL

*Binding capacities can vary significantly depending on the specific protein, resin manufacturer, and experimental conditions. The values presented are from a comparative study purifying

recombinant human erythropoietin.[4][7]

Table 2: Effect of Imidazole Concentration on Purification

Imidazole Concentration in Binding/Wash Buffer	Purity	Yield
Low (e.g., 5-10 mM)	May be lower due to non-specific binding	Generally higher
Moderate (e.g., 20-50 mM)	Often improved as non-specific binders are washed away[11]	May be slightly reduced for some proteins
High (e.g., >50 mM)	Can be very high	Can be significantly reduced as the target protein may also be washed away[11]

Optimal imidazole concentrations are protein-dependent and should be determined empirically.

[11][14]

Experimental Protocols

Protocol 1: Native Purification of Ala-His Tagged Proteins from *E. coli*

- Cell Lysis:
 - Thaw the cell pellet on ice.
 - Resuspend the pellet in 2-5 mL of ice-cold Native Lysis Buffer per gram of wet cell paste. [12]
 - Native Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0. Add protease inhibitors just before use.
 - (Optional) Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes.[12]
 - Sonicate the cell suspension on ice to lyse the cells.

- (Optional) If the lysate is viscous due to DNA, add DNase I to 5 µg/mL and incubate on ice for 10-15 minutes.[12]
- Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris.[12]
- Carefully collect the supernatant (cleared lysate).
- Protein Binding:
 - Equilibrate the IMAC resin in a column with 5-10 column volumes of Native Lysis Buffer.
 - Load the cleared lysate onto the column. Collect the flow-through to check for unbound protein.
- Washing:
 - Wash the column with 10-20 column volumes of Native Wash Buffer.
 - Native Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
 - Collect the wash fractions to monitor for any loss of the target protein.
- Elution:
 - Elute the protein with 5-10 column volumes of Native Elution Buffer.
 - Native Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.
 - Collect the eluate in fractions and analyze by SDS-PAGE.

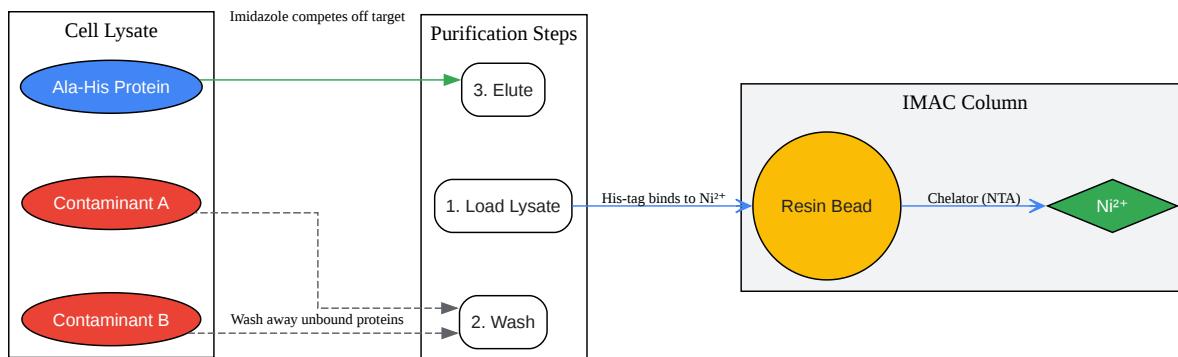
Protocol 2: Denaturing Purification of Ala-His Tagged Proteins from Inclusion Bodies

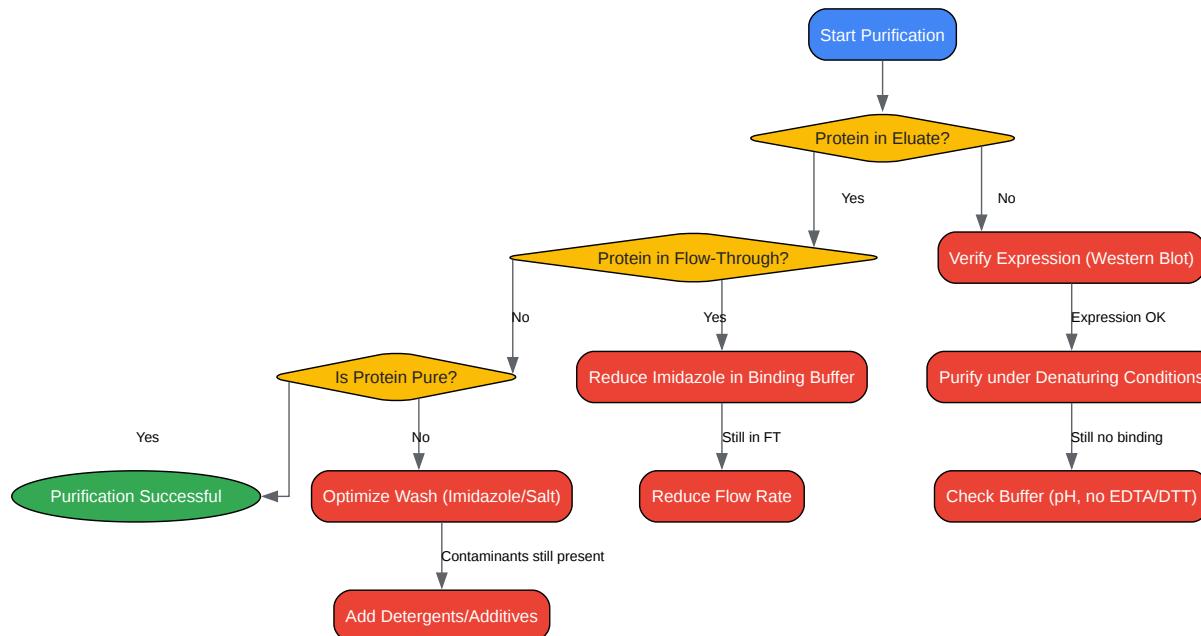
- Inclusion Body Solubilization:
 - After initial cell lysis and centrifugation, discard the supernatant.
 - Resuspend the pellet containing inclusion bodies in Denaturing Lysis Buffer.[18]

- Denaturing Lysis Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 8.0. The pH must be adjusted after adding urea.[19]
- Stir or shake for 1 hour at room temperature to solubilize the inclusion bodies.
- Centrifuge at 10,000 x g for 30 minutes at room temperature to pellet any remaining debris.
- Collect the supernatant.

- Protein Binding:
 - Equilibrate the IMAC column with 5-10 column volumes of Denaturing Lysis Buffer.
 - Load the solubilized protein onto the column.
- Washing:
 - Wash the column with 10-20 column volumes of Denaturing Wash Buffer.
 - Denaturing Wash Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 6.3.[9]
- Elution:
 - Elute the protein with 5-10 column volumes of Denaturing Elution Buffer.
 - Denaturing Elution Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M urea, pH 4.5 or 5.9.[9]
[20]
 - Collect fractions and analyze by SDS-PAGE. The eluted protein will be denatured and will likely require refolding.

Visualizations





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